Radiosumin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

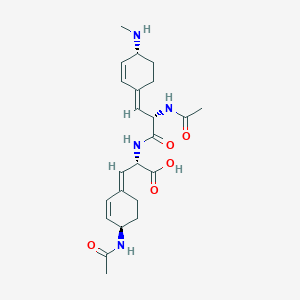

Radiosumin B, also known as this compound, is a useful research compound. Its molecular formula is C23H32N4O5 and its molecular weight is 444.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Serine Protease Inhibition

Research indicates that Radiosumin B exhibits significant inhibition of human serine proteases, particularly trypsin isoforms. This inhibition occurs at micromolar concentrations, making it a candidate for therapeutic applications targeting protease-related diseases, such as cancer and inflammation .

Cyanobacterial Metabolite Detection

this compound has been identified among other secondary metabolites produced by cyanobacteria during harmful algal blooms. Its detection is crucial for assessing the ecological impact of these blooms on aquatic ecosystems and public health . The development of advanced analytical methods like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has facilitated the identification of such metabolites in environmental samples .

Environmental Applications

Ecotoxicological Studies

Given its presence in cyanobacterial blooms, this compound serves as a model compound for ecotoxicological studies. Understanding its effects on aquatic organisms can help in evaluating the risks posed by cyanobacterial toxins to both wildlife and human health. The detection of this compound alongside other metabolites highlights the need for comprehensive monitoring of water bodies affected by algal blooms .

Case Studies

-

Biosynthetic Pathway Exploration

A study focused on the biosynthetic pathways of radiosumins revealed that the genetic basis for their production can be traced through comparative bioinformatics analysis. Researchers successfully cloned the entire 16.8 kb biosynthetic gene cluster responsible for radiosumin production from Dolichospermum planctonicum into Escherichia coli, paving the way for further exploration of its chemical diversity and potential applications in drug development . -

Environmental Monitoring in Lebanon

A recent investigation into harmful algal blooms in Lake Karaoun, Lebanon, identified 92 cyanobacterial metabolites, including this compound. This study underscores the significance of monitoring cyanotoxins and other bioactive compounds to mitigate their impact on public health and aquatic environments .

特性

分子式 |

C23H32N4O5 |

|---|---|

分子量 |

444.5 g/mol |

IUPAC名 |

(2S,3E)-3-[(4R)-4-acetamidocyclohex-2-en-1-ylidene]-2-[[(2S,3E)-2-acetamido-3-[(4R)-4-(methylamino)cyclohex-2-en-1-ylidene]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H32N4O5/c1-14(28)25-19-10-6-17(7-11-19)13-21(23(31)32)27-22(30)20(26-15(2)29)12-16-4-8-18(24-3)9-5-16/h4,6,8,10,12-13,18-21,24H,5,7,9,11H2,1-3H3,(H,25,28)(H,26,29)(H,27,30)(H,31,32)/b16-12-,17-13-/t18-,19-,20-,21-/m0/s1 |

InChIキー |

DXOBDIZQMJWEAT-BMPSSULNSA-N |

異性体SMILES |

CC(=O)N[C@@H]1CC/C(=C\[C@@H](C(=O)O)NC(=O)[C@H](/C=C/2\CC[C@H](C=C2)NC)NC(=O)C)/C=C1 |

正規SMILES |

CC(=O)NC1CCC(=CC(C(=O)O)NC(=O)C(C=C2CCC(C=C2)NC)NC(=O)C)C=C1 |

同義語 |

radiosumin B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。